5-OH-Me-Cytidine

Mass Spectrometry RNA Sequencing Epigenetics

Researchers quantifying the oxidative demethylation pathway require a certified 5-hydroxymethylcytidine standard, as generic cytidine or 5-methylcytidine cannot substitute for its distinct analytical properties and biological associations. - Sole epigenetic mark suitable for synthesizing site-specifically modified RNA oligonucleotides via phosphoramidite chemistry for in vitro functional studies. - Validated biomarker standard with a distinct HILIC-MS/MS limit of detection (0.050 fmol), critical for calibrating assays that reveal decreased urinary levels in colorectal cancer cohorts. - Ensures experimental integrity when stability or enzyme recognition differs from its precursor m5C or its oxidized form f5C.

Molecular Formula C10H15N3O6
Molecular Weight 273.24 g/mol
Cat. No. B12495917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-OH-Me-Cytidine
Molecular FormulaC10H15N3O6
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CO
InChIInChI=1S/C10H15N3O6/c11-8-4(2-14)1-13(10(18)12-8)9-7(17)6(16)5(3-15)19-9/h1,5-7,9,14-17H,2-3H2,(H2,11,12,18)
InChIKeyNFEXJLMYXXIWPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-OH-Me-Cytidine: Epigenetic Nucleoside Profile


5-OH-Me-Cytidine, also known as 5-hydroxymethylcytidine (hm5C), is a pyrimidine nucleoside and a crucial oxidative derivative of 5-methylcytidine (m5C). It is a naturally occurring, conserved epigenetic mark found in both DNA and RNA, where it plays significant roles in gene regulation, development, and disease [1][2]. This compound is a cornerstone for studying active DNA demethylation pathways and the dynamic landscape of the epitranscriptome.

Workflow Active DNA demethylation and epitranscriptome profiling
Selection Oxidative 5-methylcytidine derivative; conserved epigenetic mark
Use Context RNA oligonucleotide synthesis and LC-MS assay development

5-OH-Me-Cytidine: No Generic Alternative


Procurement decisions for epigenetic research must consider the unique physicochemical and biological properties of 5-OH-Me-Cytidine, which are distinct from its precursor 5-methylcytidine (m5C), its further oxidized form 5-formylcytidine (f5C), or unmodified cytidine. Generic substitution fails because these modifications have been shown to differentially impact nucleic acid structure, stability, and enzyme recognition [1]. Furthermore, analytical methods reveal that these compounds are present at significantly different levels in biological samples from healthy and diseased states, meaning that substituting one for another would produce uninterpretable or misleading results in biomarker discovery and quantification studies [2].

Glycosidic bond lability
hm5C exhibits higher base loss in MS than unmodified cytidine; standard RNA sequencing protocols may require adaptation.
Detection sensitivity shift
LOD for hm5C differs from related methylated/oxidized cytidines; multi-analyte calibration must be compound-specific.
Context-dependent RNA stability
hm5C alters RNA duplex and hairpin stability in opposite directions; structural effects may not transfer from unmodified cytidine.

5-OH-Me-Cytidine: Evidence vs. In-Class Analogs


Glycosidic Bond Stability in MS Analysis

In mass spectrometry workflows, the N-C glycosidic bond of 5-hydroxymethylcytidine (hm5C) is significantly weaker than that of unmodified cytidine, leading to higher base loss during collisionally activated dissociation (CAD). The glycosidic bond of cytidine was found to be more stable than that of hm5C by a factor of 1.25 [1]. This instability is intermediate to that of 5-formylcytidine (f5C), whose glycosidic bond is 1.74 times less stable than cytidine's.

Glycosidic bond stability
Head-to-head
1.25× weaker than cytidine
Requires MS method adaptation for hm5C
f5C bond is 1.74× weaker; hm5C is intermediate
Mass Spectrometry RNA Sequencing Epigenetics

Detection Sensitivity in HILIC-MS/MS Assays

A novel HILIC-MS/MS method demonstrated that the limit of detection (LOD) for 5-hydroxymethylcytidine (5-hmrC) is 0.050 fmol, which is two-fold higher than the LOD for its precursor 5-methylcytidine (5-mrC), its DNA counterpart 5-hydroxymethyl-2'-deoxycytidine (5-hmdC), and 5-methyl-2'-deoxycytidine (5-mdC), all of which had an LOD of 0.025 fmol [1]. This indicates a fundamental difference in the ionization or detection efficiency of 5-hmrC.

Detection sensitivity
Head-to-head
LOD 0.050 fmol
2× higher LOD than related modified cytidines
Targeted optimization needed for multi-analyte panels
LC-MS/MS Biomarker Discovery Method Development

Context-Dependent RNA Stability

The incorporation of 5-hydroxymethylcytidine (hm5rC) into RNA exerts context-dependent effects on thermodynamic stability, distinguishing it from unmodified cytidine. Thermal denaturation experiments show that hm5rC increases the stability of an RNA duplex but, in contrast, attenuates the stability of a hairpin structure when placed within an UNCG tetraloop motif [1]. Specific quantitative ΔTm values were not provided in the abstract, but the differential, context-dependent effect is a key differentiator.

RNA stability effect
Context-dependent
Duplex ↑ / Hairpin ↓
Structure-dependent effect vs unmodified C
Relevant for RNA folding and function studies
RNA Structure Thermodynamics RNA Folding

5-OH-Me-Cytidine: Key Application Scenarios


Epigenetic Biomarker Discovery & Validation

5-OH-Me-Cytidine is the optimal choice for studies investigating the role of 5-hydroxymethylation in disease. Its quantification in human urine, which is possible using methods developed specifically for it [1], has shown that its levels are significantly decreased in colorectal cancer patients compared to healthy controls [1]. This distinct biological association cannot be captured using unmodified cytidine or its precursor, 5-methylcytidine.

Defined RNA Oligonucleotide Synthesis

This compound is essential for researchers needing to synthesize RNA molecules with site-specifically incorporated hm5C. As demonstrated by the development of its phosphoramidite monomer, 5-OH-Me-Cytidine enables the solid-phase synthesis of modified RNA oligonucleotides for in vitro functional studies [2]. This allows for precise investigation of how this modification alters RNA duplex stability, hairpin folding, and ultimately, biological function [2].

LC-MS/MS Method Optimization

Due to its unique analytical properties, such as a higher limit of detection (0.050 fmol) compared to other modified cytidines (0.025 fmol) [1], 5-OH-Me-Cytidine serves as a critical analytical standard. Its procurement is necessary for developing, validating, and calibrating sensitive HILIC-MS/MS assays designed for the simultaneous quantification of multiple epigenetic marks in biological samples [1].

Application
Selection Property
Validation Focus
Epigenetic biomarker research
hm5C-specific detection in urine
Disease-context biomarker level review
Modified RNA synthesis
Site-specific hm5C incorporation
RNA folding and thermodynamic stability
HILIC-MS/MS method development
Distinct LOD profile vs. other cytidines
Multi-analyte calibration and sensitivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-OH-Me-Cytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.